(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride
Overview
Description
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a piperazine ring, and a hydroxyethyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound is being studied in clinical trials for its potential therapeutic effects .
Mode of Action
It is believed to interact with its targets, leading to changes that could potentially be beneficial for certain medical conditions .
Biochemical Pathways
As research progresses, more information about the downstream effects of these pathways will become available .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its potential therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . As research progresses, more detailed information about these effects will become available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with 1-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar boronic acid derivative with a formyl group.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group.
Phenylboronic acid: A simpler boronic acid compound without additional functional groups.
Uniqueness
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is unique due to the presence of the hydroxyethyl group and the piperazine ring, which confer additional reactivity and solubility compared to simpler boronic acids. These features make it a versatile compound for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
[3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-9-8-15-4-6-16(7-5-15)13(18)11-2-1-3-12(10-11)14(19)20;/h1-3,10,17,19-20H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZDATLSEKCDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657196 | |
Record name | {3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-95-6 | |
Record name | Boronic acid, B-[3-[[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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